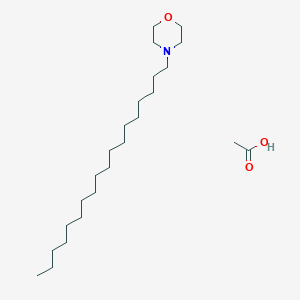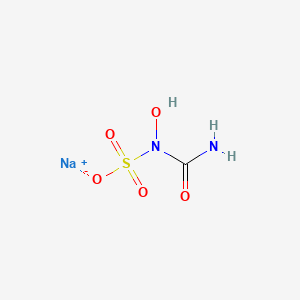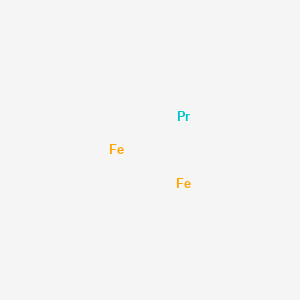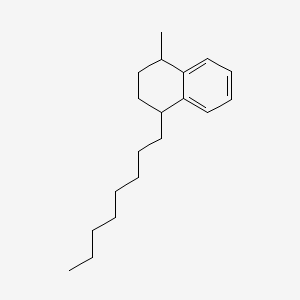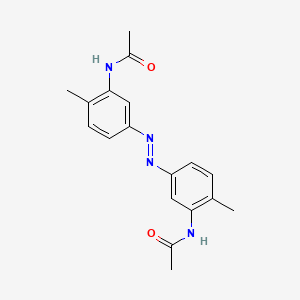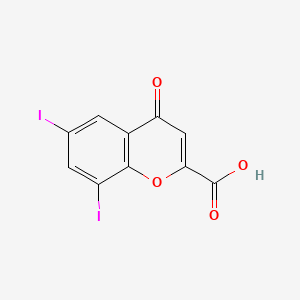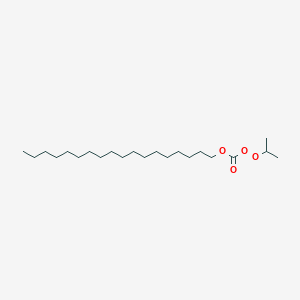
OO-isopropyl O-octadecyl peroxycarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OO-isopropyl O-octadecyl peroxycarbonate is an organic peroxide compound with the molecular formula C23H46O4. It is known for its use as an initiator in polymerization reactions due to its ability to generate free radicals upon decomposition .
Preparation Methods
Chemical Reactions Analysis
OO-isopropyl O-octadecyl peroxycarbonate undergoes several types of chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: In the presence of reducing agents, it can be reduced to its corresponding alcohols.
Substitution: The peroxycarbonate group can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, phosgene, and various alcohols. The major products formed from these reactions are typically the corresponding alcohols and carbonates .
Scientific Research Applications
OO-isopropyl O-octadecyl peroxycarbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, particularly in the production of vinyl polymers.
Biology: The compound’s ability to generate free radicals makes it useful in studies involving oxidative stress and radical-mediated processes.
Medicine: Research into its potential use in drug delivery systems and as a prodrug for targeted therapies is ongoing.
Industry: It is employed in the manufacturing of plastics, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of OO-isopropyl O-octadecyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The molecular targets and pathways involved include the addition of radicals to double bonds and the subsequent propagation of the radical chain reaction .
Comparison with Similar Compounds
OO-isopropyl O-octadecyl peroxycarbonate can be compared with other similar compounds, such as:
- OO-tert-butyl O-octadecyl peroxycarbonate
- OO-t-butyl O-isopropyl peroxycarbonate
- OO-t-hexyl O-isopropyl peroxycarbonate
These compounds share similar structures and functionalities but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific combination of isopropyl and octadecyl groups, which provide distinct properties in terms of solubility and reactivity .
Properties
CAS No. |
62476-80-6 |
|---|---|
Molecular Formula |
C22H44O4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
octadecyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C22H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)26-25-21(2)3/h21H,4-20H2,1-3H3 |
InChI Key |
PYLQZVRFOGDCIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)OOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


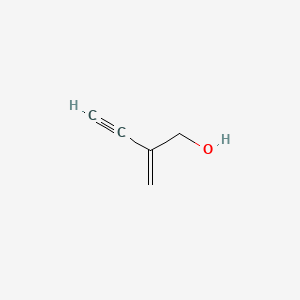


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
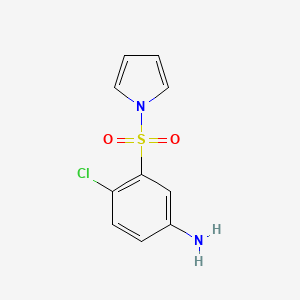

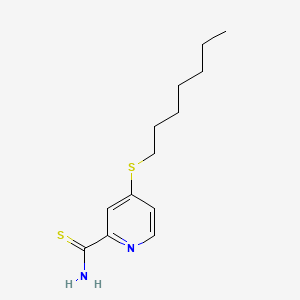
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
